α-helical CRF 9-41
Description
Properties
CAS No. |
90880-23-2 |
|---|---|
Molecular Formula |
C166H274N46O53S2 |
Molecular Weight |
3827 |
Synonyms |
Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |
Origin of Product |
United States |
Historical Context and Development of α Helical Corticotropin Releasing Factor 9 41
Early Discovery of Corticotropin-Releasing Factor and its Analogues
The journey to understanding α-helical CRF (9-41) begins with the discovery of its parent compound, Corticotropin-Releasing Factor (CRF). The concept that the hypothalamus regulates the pituitary-adrenocortical axis was first proposed by Sir Geoffrey Harris in 1948. acnp.org This foundational idea led to the independent discovery in the 1950s of a substance in hypothalamic extracts that could stimulate the release of adrenocorticotropic hormone (ACTH); this substance was named corticotropin-releasing factor (CRF). acnp.orghormones.gr
Despite being the first hypothalamic releasing factor to be identified, its chemical structure remained a mystery for decades. acnp.org It wasn't until 1981 that Wylie Vale and his colleagues at the Salk Institute successfully isolated, characterized, and synthesized the 41-amino acid peptide from ovine hypothalami. acnp.orghormones.grnih.gov Shortly thereafter, the sequences for rat and human CRF were determined and found to be identical to each other, though they differ from the ovine sequence by seven amino acids. acnp.orgnih.gov
In parallel, researchers discovered other naturally occurring peptides with similar structures and functions, now known as CRF analogues. These include sauvagine (B13155), isolated from the skin of the frog Phyllomedusa sauvagei, and urotensin I, found in fish. nih.govmdpi.comgoogle.com These peptides share significant sequence homology with mammalian CRF and contribute to the broader CRF family of ligands. google.comsigmaaldrich.cn
| Milestone | Year | Description | Reference(s) |
| Hypothalamic Control Proposed | 1948 | Sir Geoffrey Harris proposes that the hypothalamus controls the pituitary-adrenocortical axis. | acnp.org |
| CRF Activity Observed | 1950s | Researchers independently observe a factor in hypothalamic extracts that stimulates ACTH release. | acnp.orghormones.gr |
| Ovine CRF Characterized | 1981 | Vale and colleagues isolate, sequence, and synthesize the 41-amino acid ovine CRF peptide. | acnp.orghormones.grnih.gov |
| Natural Analogues Identified | 1981-1982 | The structures of sauvagine and urotensin I are reported. | nih.govmdpi.com |
| Human/Rat CRF Sequenced | 1983 | The sequences of human and rat CRF are determined and found to be identical. | acnp.orgnih.gov |
Design Principles Leading to the First Synthetic Competitive Corticotropin-Releasing Factor Antagonist
The discovery of CRF spurred interest in developing tools to study its physiological and pathophysiological roles. A critical step in this endeavor was the creation of competitive CRF receptor antagonists capable of blocking the actions of endogenous CRF. jci.org The design of the very first such antagonist, α-helical CRF (9-41), was not accidental but was guided by specific structure-activity relationship (SAR) principles. nih.govmdpi.com
A key insight from early SAR studies was that different parts of the CRF peptide had distinct functions. It was hypothesized that the C-terminal portion of the peptide was primarily responsible for binding to the CRF receptor, while the N-terminal region was crucial for receptor activation and signal transduction.
This led to a strategy of systematic deletion of amino acids from the N-terminus. nih.gov Researchers found that removing the first eight amino acids from ovine CRF (oCRF) created a fragment, oCRF(9-41), which was biologically inactive but could still bind to the CRF receptor. mdpi.comhormones.gr Because it could occupy the receptor without activating it, this truncated peptide was able to antagonize the effects of the full-length CRF. mdpi.comhormones.gr Further studies confirmed that while deleting the first six residues of a potent CRF analog retained most of its activity, extending the deletion to the ninth residue resulted in a peptide with very low potency that acted as an inhibitor of CRF-mediated ACTH release. nih.gov This principle of N-terminal truncation became a cornerstone for converting a peptide agonist into a competitive antagonist. mdpi.comresearchgate.net
Another guiding principle was the secondary structure of the peptide. Physicochemical measurements and predictive models suggested that CRF and its related peptides adopt an α-helical conformation when they interact with their receptors. nih.govhormones.grnih.gov The central part of the CRF peptide has a high propensity to form this helical structure, which is considered critical for its biological function. hormones.gr
Researchers leveraged this by creating a "superagonist" called α-helical CRF. They systematically replaced amino acids in the native ovine CRF sequence with residues known to be strong promoters of α-helical structures, drawing from the sequences of potent natural analogues like sauvagine. nih.govnih.gov The resulting peptide was two to three times more potent than any known native CRF family member. nih.gov
The final step in creating the first antagonist was to combine these two principles. Scientists took the inactive, N-terminally truncated CRF(9-41) fragment and introduced further modifications to enhance its α-helical structure. mdpi.comhormones.gr The rationale was that a fragment derived from a highly potent agonist, and further optimized for its helical shape, would retain a high affinity for the receptor without triggering activation, thereby serving as an effective antagonist. nih.gov This led to the synthesis of α-helical CRF(9-41).
Evolution of Corticotropin-Releasing Factor Antagonists and α-helical Corticotropin-Releasing Factor (9-41)'s Place Among Them
α-helical CRF(9-41) holds a significant place in pharmacology as the first synthetic competitive antagonist of the CRF receptor. mdpi.comsigmaaldrich.cnjci.org As a first-generation antagonist, it was instrumental in early research to probe the function of the CRF system. sigmaaldrich.cnresearchgate.net While it can exhibit weak partial agonist activity at high doses, its primary function is as a competitive inhibitor of CRF's actions. nih.govnih.gov
One of the most important early findings using this compound was that it displayed markedly different inhibitory potencies in various in vivo biological assays. nih.gov This variability was among the first pieces of evidence to support the hypothesis that multiple subtypes of CRF receptors existed in the body. nih.govpnas.org α-helical CRF(9-41) is now known to be a non-selective antagonist, binding to both CRF receptor type 1 (CRF1) and type 2 (CRF2) with relatively similar affinities. hormones.grnih.gov
The development of CRF antagonists did not stop with α-helical CRF(9-41). Subsequent research focused on improving potency, duration of action, and receptor selectivity.
| Antagonist | Key Features | Potency Relative to α-helical CRF(9-41) | Receptor Selectivity | Reference(s) |
| α-helical CRF(9-41) | First-generation peptide antagonist; N-terminally truncated (9-41). | Baseline | Non-selective (CRF1/CRF2) | sigmaaldrich.cnjci.orghormones.gr |
| [D-Phe¹²,Nle²¹,³⁸]-CRF(12-41) | Second-generation peptide antagonist; further truncation and substitutions for stability. | More potent | Non-selective | sigmaaldrich.cnjci.orgresearchgate.net |
| Astressin (B1632008) | Structurally constrained (cyclic) peptide antagonist based on the (12-41) fragment. | Approx. 30 times more potent | Non-selective (CRF1/CRF2) | sigmaaldrich.cnjci.org |
| Astressin-B | N-terminally acetylated and extended version of astressin. | Longer duration of action than astressin. | Non-selective (CRF1/CRF2) | nih.govacs.org |
| Antisauvagine-30 | Peptide antagonist designed from sauvagine. | N/A | Selective for CRF2 | sigmaaldrich.cnpnas.org |
| Various Non-Peptide Molecules | Small, orally bioavailable molecules (e.g., Antalarmin). | Varies | Typically selective for CRF1 | nih.govpnas.org |
As the table illustrates, α-helical CRF(9-41) was the foundational peptide antagonist from which more potent and stable compounds like D-Phe CRF(12-41) and the highly potent cyclic antagonist, astressin, were derived. sigmaaldrich.cn While these first-generation peptide antagonists were generally non-selective, they paved the way for the development of receptor-selective antagonists, including both peptide-based (e.g., CRF2-selective) and, crucially, small non-peptide molecules that are typically selective for the CRF1 receptor and have greater therapeutic potential. sigmaaldrich.cnnih.govpnas.org
Interaction with Corticotropin-Releasing Factor Receptor Subtypes (CRF1 and CRF2)
The peptide α-helical Corticotropin-Releasing Factor (9-41) (α-helical CRF (9-41)) is a truncated analog of ovine corticotropin-releasing factor (oCRF) that acts as a competitive antagonist at CRF receptors. mdpi.comtandfonline.commerckmillipore.com Its interaction with the two primary CRF receptor subtypes, CRF1 and CRF2, is complex, exhibiting differences in affinity and functional activity across various species and receptor isoforms. mdpi.comtocris.com
Affinity and Selectivity Profiles Across Species and Receptor Isoforms
α-helical CRF (9-41) demonstrates a notable, albeit not highly selective, preference for CRF2 receptors over CRF1 receptors in some contexts. nih.govacs.org The binding affinity (Ki) of α-helical CRF (9-41) has been determined for several receptor subtypes. For the human CRF1 receptor, the Ki value is reported to be 17 nM. tocris.com In contrast, its affinity for the rat CRF2α and mouse CRF2β receptors is higher, with Ki values of 5 nM and 0.97 nM, respectively. tocris.com This suggests a higher affinity for the CRF2 receptor, particularly the mouse β isoform.
Other studies have reported a KB value of approximately 100 nM for its competitive antagonism at the CRF2 receptor. medchemexpress.commedchemexpress.comtargetmol.combiorbyt.commedchemexpress.com The difference in binding affinities for CRF1 and CRF2 receptors is generally observed to be between 4- and 10-fold. hormones.gr However, some research indicates that α-helical CRF (9-41) exhibits approximately equal affinity for both receptor subtypes when either inhibiting radiolabeled sauvagine binding or sauvagine-stimulated cAMP production. acnp.org
The rank order of binding affinity at CRF1 receptors is generally urocortin-I > human/rat CRF > α-helical CRF (9-41). oup.com For CRF2α receptors, the rank order is human urocortin-I = human urocortin-II > astressin = astressin2-B = antisauvagine-30 > human urocortin-III > α-helical CRF (9-41) > human/rat CRF > ovine CRF. oup.com
| Receptor Subtype | Species | Affinity (Ki/KB) |
|---|---|---|
| CRF1 | Human | 17 nM (Ki) |
| CRF2α | Rat | 5 nM (Ki) |
| CRF2β | Mouse | 0.97 nM (Ki) |
| CRF2 | General | ~100 nM (KB) |
Partial Agonism at Corticotropin-Releasing Factor Receptor 1
While primarily characterized as an antagonist, α-helical CRF (9-41) exhibits partial agonist activity at the CRF1 receptor. medchemexpress.commedchemexpress.comtargetmol.combiorbyt.commedchemexpress.com This means that in the absence of a full agonist, it can weakly activate the receptor. The EC50 value for this partial agonism at the CRF1 receptor is reported to be 140 nM. medchemexpress.commedchemexpress.comtargetmol.combiorbyt.commedchemexpress.com Early studies noted that while the deletion of the initial eight amino acids from oCRF resulted in an inactive peptide, α-helical CRF (9-41) retained the ability to bind to the receptor and antagonize the actions of CRF, albeit with some limited partial agonism at low potency in vitro. mdpi.comnih.gov
Modulation of Intracellular Signaling Pathways
The antagonistic and partial agonistic effects of α-helical CRF (9-41) are mediated through its influence on intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway.
Inhibition of Corticotropin-Releasing Factor-Stimulated Cyclic AMP Production
A primary mechanism of action for α-helical CRF (9-41) is the competitive inhibition of CRF-stimulated cAMP production. sigmaaldrich.cn This has been demonstrated in various cell systems expressing either CRF1 or CRF2 receptors. sigmaaldrich.cnresearchgate.net For instance, in IMR-32 human neuroblastoma cells, which express functional CRF1 receptors, α-helical CRF (9-41) dose-dependently inhibits CRF-stimulated cAMP production with an IC50 of approximately 60 nM. nih.gov Similarly, in human peripheral blood mononuclear cells, the antagonist counteracts the increase in intracellular cAMP induced by CRF. nih.gov This inhibitory effect on cAMP production is a key element of its antagonist function at both CRF1 and CRF2 receptors. acnp.orgsigmaaldrich.cnamegroups.cn The peptide has also been shown to block the conversion of cyclic AMP to cyclic GMP. biosynth.com
Impact on Receptor Activation and G-Protein Coupling
CRF receptors belong to the G-protein-coupled receptor (GPCR) superfamily and can couple to different G-proteins, including Gs (which stimulates adenylyl cyclase and cAMP production) and Gi (which inhibits it). mdpi.comnih.govnih.gov α-helical CRF (9-41) has been shown to competitively antagonize the coupling of the CRF1 receptor to both Gs and Gi proteins. nih.govnih.gov
In studies using human embryonic kidney cells expressing the CRF1 receptor, α-helical CRF (9-41) shifted the Gs and Gi response curves induced by agonists like sauvagine and urocortin to the right in a competitive manner. nih.gov The Kb values for this competitive antagonism against sauvagine-induced Gs and Gi activation were 4.41 x 10⁻⁹ M and 2.86 x 10⁻⁹ M, respectively. nih.gov When urocortin was the agonist, the Kb values for the antagonism of Gs and Gi activation were 1.31 x 10⁻⁸ M and 1.04 x 10⁻⁸ M, respectively. nih.gov This demonstrates that α-helical CRF (9-41) uniformly antagonizes the coupling of the CRF1 receptor to both Gs and Gi signaling pathways.
Considerations of Corticotropin-Releasing Factor Binding Protein Interaction
The biological activity of CRF and its analogs, including α-helical CRF (9-41), can be modulated by the corticotropin-releasing factor-binding protein (CRF-BP). pnas.orgnih.gov CRF-BP binds to CRF with high affinity, effectively neutralizing its biological activity. nih.govnih.gov
α-helical CRF (9-41) binds to CRF-BP with high affinity. nih.gov This interaction is significant because the central injection of α-helical CRF (9-41) can displace endogenous CRF from CRF-BP, thereby potentially increasing the concentration of free, biologically active CRF. pnas.org The structural requirements for binding to CRF-BP are distinct from those for CRF receptor recognition. nih.gov The high affinity of α-helical CRF (9-41) for CRF-BP is attributed to the presence of key residues, such as Asp-9, which are absent in other antagonists like astressin that exhibit lower affinity for the binding protein. pnas.org It has been demonstrated that α-helical structures of both human/rat CRF and α-helical CRF (9-41) are involved in binding to CRF-BP. pnas.org
Binding Affinity to Corticotropin-Releasing Factor Binding Protein
α-helical Corticotropin-Releasing Factor (9-41) (α-helical CRF (9-41)) demonstrates a notable and high affinity for the Corticotropin-Releasing Factor Binding Protein (CRF-BP). nih.govtandfonline.com This interaction is a critical aspect of its mechanism of action as a CRF receptor antagonist. The structural characteristics of α-helical CRF (9-41), particularly its α-helical conformation, are crucial for its binding to CRF-BP. pnas.org
The affinity of α-helical CRF (9-41) for CRF-BP is significant when compared to other CRF-related peptides. For instance, while it binds with high affinity, other antagonists like astressin exhibit a lower affinity for CRF-BP. tandfonline.compnas.org The binding of α-helical CRF (9-41) to CRF-BP is a key feature that distinguishes it from other CRF receptor antagonists and has important functional consequences. nih.gov
Studies have indicated that the central domain of CRF-related peptides, specifically residues 9-28, is crucial for binding to CRF-BP. nih.gov The high affinity of α-helical CRF (9-41) for CRF-BP is attributed to the presence of key amino acid residues within this region. nih.govpnas.org
Table 1: Binding Affinities of Various CRF-Related Peptides to CRF-BP
| Compound | Binding Affinity (Ki) to CRF-BP | Reference |
|---|---|---|
| α-helical CRF (9-41) | High | nih.govtandfonline.com |
| human/rat CRF (h/rCRF) | 0.17 ± 0.01 nM | nih.gov |
| ovine CRF (oCRF) | 1100 ± 97 nM | nih.gov |
| Astressin | Low | tandfonline.compnas.org |
| [D-Phe12, Nle21,38]hCRF-(12-41) | Low | nih.gov |
Implications for Endogenous Corticotropin-Releasing Factor Availability and Receptor-Mediated Actions
The high binding affinity of α-helical CRF (9-41) for CRF-BP has significant implications for the bioavailability of endogenous Corticotropin-Releasing Factor (CRF) and its subsequent actions at CRF receptors. pnas.org CRF-BP is a soluble protein that binds to CRF, effectively sequestering it and preventing it from activating its receptors. nih.govmdpi.com It is estimated that a substantial portion, around 40-60%, of CRF in the human brain is bound to CRF-BP, forming a physiologically relevant reservoir of the peptide. pnas.org
By binding to CRF-BP with high affinity, α-helical CRF (9-41) can displace endogenous CRF from the CRF-BP/CRF complex. pnas.orgnih.gov This displacement leads to an increase in the concentration of "free" or unbound endogenous CRF. pnas.orgjneurosci.orgpnas.org Consequently, the elevated levels of free CRF become available to interact with and activate CRF receptors. pnas.org
This mechanism suggests that while α-helical CRF (9-41) acts as a direct antagonist at CRF receptors, its interaction with CRF-BP can paradoxically lead to an indirect agonistic effect by increasing the availability of the endogenous ligand. pnas.org This dual action is a critical consideration in interpreting the results of studies using α-helical CRF (9-41) to investigate the physiological roles of the CRF system. The administration of α-helical CRF (9-41) can therefore lead to complex physiological responses, as the blockade of CRF receptors may be counteracted to some extent by the increased availability of endogenous CRF. pnas.orgjneurosci.org This phenomenon underscores the intricate regulatory role of CRF-BP in modulating CRF neurotransmission.
Significance As a Research Tool in Stress Neurobiology and Neuroendocrinology
In neuroendocrinology, α-helical CRF (9-41) has been crucial in confirming the central role of CRF in regulating the hypothalamic-pituitary-adrenal (HPA) axis. acnp.org For example, it has been demonstrated to inhibit both CRF-induced and stress-induced adrenocorticotropic hormone (ACTH) release from the pituitary gland in rats. acnp.orgcaymanchem.com These findings solidified the understanding of CRF as the primary physiological regulator of ACTH secretion. acnp.org
In stress neurobiology, the antagonist has been instrumental in linking CRF to various stress-related behaviors. Research has shown that α-helical CRF (9-41) can reverse the anxiogenic-like effects and other behavioral changes induced by stress or direct administration of CRF. iscabiochemicals.comresearchgate.net For instance, it has been found to attenuate isolation-induced distress vocalizations in chicks and reverse the potentiation of the startle reflex caused by fear or CRF in rats. tandfonline.comiscabiochemicals.com
Overview of Its Application in Elucidating Corticotropin Releasing Factor System Functions
The application of α-helical CRF (9-41) has been widespread, leading to a deeper understanding of the diverse functions of the CRF system throughout the body. Its use has not been limited to the central nervous system; studies have also employed it to investigate the peripheral effects of CRF.
One key area of research has been the role of CRF in the gastrointestinal system's response to stress. Studies have shown that peripheral administration of α-helical CRF (9-41) can block the effects of stress on gastric motility. nih.gov This has helped to delineate the central and peripheral roles of CRF receptors in stress-related gut function, as the peptide antagonist has limited ability to cross the blood-brain barrier. jnmjournal.org
Furthermore, research utilizing α-helical CRF (9-41) has provided evidence for the existence of multiple CRF receptor subtypes with distinct physiological roles. nih.gov The observation that the antagonist exhibits different potencies in blocking various CRF-induced effects—such as its strong inhibition of CRF's effects on blood pressure versus its weaker inhibition of ACTH release—supported the hypothesis of multiple receptor subtypes long before they were cloned. nih.gov
The compound has also been used to investigate the role of CRF in other stress-related phenomena, including food intake, memory consolidation, and substance dependence. For example, it has been shown to partially block CRF-induced suppression of food intake and to impair memory consolidation when infused into the basolateral amygdala. iscabiochemicals.compnas.org
Table 2: Research Applications of α-helical CRF (9-41)
| Research Area | Key Finding |
|---|---|
| Neuroendocrinology | Inhibits CRF-induced and stress-induced ACTH release. acnp.orgcaymanchem.com |
| Stress Neurobiology | Reverses anxiety-like behaviors and the potentiated startle reflex. tandfonline.comiscabiochemicals.com |
| Gastrointestinal Function | Blocks stress-induced alterations in gastric motility. nih.gov |
| Feeding Behavior | Partially blocks CRF-induced suppression of food intake. tandfonline.comiscabiochemicals.com |
| Memory | Impairs memory consolidation when administered in the basolateral amygdala. pnas.org |
An Article on the Chemical Compound α-helical Corticotropin-Releasing Factor (9-41)
This article provides a detailed examination of the chemical compound α-helical Corticotropin-Releasing Factor (9-41), focusing on its historical context, the scientific principles guiding its design, and its position within the broader evolution of CRF antagonists.
Methodological Applications of α Helical Corticotropin Releasing Factor 9 41 in Preclinical Research
In Vitro Experimental Paradigms
In the controlled environment of the laboratory, α-hCRF(9-41) is instrumental in dissecting the molecular interactions and cellular responses governed by CRF receptors.
Cell Culture Assays for Corticotropin-Releasing Factor-Mediated Responses
Cell culture systems provide a simplified model to study specific cellular events. In this context, α-hCRF(9-41) is used to block the effects of CRF and its analogs. A common application is in assays measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in CRF receptor signaling. For instance, in human neuroblastoma IMR-32 cells, which express functional CRF receptors, α-hCRF(9-41) has been shown to dose-dependently inhibit CRF-stimulated cAMP production. nih.gov This antagonistic action is also observed in other cell lines engineered to express CRF receptors, where it competitively inhibits CRF- or sauvagine-stimulated cAMP accumulation. sigmaaldrich.cn
Another significant application is in studying the release of hormones, such as adrenocorticotropic hormone (ACTH), from pituitary cells. In cultured rat anterior pituitary cells, α-hCRF(9-41) effectively inhibits CRF-induced ACTH secretion. caymanchem.comnih.gov This antagonistic property is fundamental to its initial characterization and continued use in defining the role of CRF in the hypothalamic-pituitary-adrenal (HPA) axis at the cellular level. nih.gov
Furthermore, research has explored the impact of α-hCRF(9-41) on other cellular processes. In SH-SY5Y neuroblastoma cells, studies have investigated its effect on amyloid-β (Aβ) production, a peptide implicated in Alzheimer's disease. embopress.org Interestingly, in these studies, α-hCRF(9-41) itself was found to increase Aβ levels and did not block the CRF-mediated increase in Aβ, suggesting complex, receptor-independent mechanisms may also be at play in this specific context. embopress.org
Table 1: In Vitro Applications of α-helical CRF (9-41)
| Cell Line | Experimental Assay | Observed Effect of α-helical CRF (9-41) | Reference |
|---|---|---|---|
| Human Neuroblastoma (IMR-32) | cAMP Production | Dose-dependently inhibited CRF-stimulated cAMP production. nih.gov | nih.gov |
| Rat Anterior Pituitary Cells | ACTH Secretion | Inhibited CRF-induced ACTH release. caymanchem.comnih.gov | caymanchem.comnih.gov |
| SH-SY5Y Neuroblastoma Cells | Amyloid-β (Aβ) Production | Increased Aβ levels and did not block CRF-mediated increases. embopress.org | embopress.org |
| CRF Receptor-Expressing Cell Lines | cAMP Production | Competitively inhibited CRF- and sauvagine-stimulated cAMP production. sigmaaldrich.cn | sigmaaldrich.cn |
Receptor Binding and Functional Studies in Homogenates and Cell Lines
Receptor binding assays are essential for characterizing the affinity and selectivity of ligands for their receptors. α-Helical CRF(9-41) is frequently used in these assays as a competitor to determine the binding characteristics of CRF receptors in various preparations, including tissue homogenates and cell lines. tocris.comrndsystems.comiscabiochemicals.com
Studies using radiolabeled CRF analogs have demonstrated that α-hCRF(9-41) competes for binding sites on both CRF receptor type 1 (CRF1) and type 2 (CRF2). tocris.comrndsystems.comiscabiochemicals.com Its binding affinity (Ki) has been determined for human CRF1, rat CRF2α, and mouse CRF2β receptors, showing its interaction with these different receptor subtypes. tocris.comrndsystems.comiscabiochemicals.com For example, Ki values have been reported as 17 nM for human CRF1, 5 nM for rat CRF2α, and 0.97 nM for mouse CRF2β receptors. tocris.comrndsystems.comiscabiochemicals.com In IMR-32 neuroblastoma cells, which predominantly express CRF1 receptors, competition studies with α-hCRF(9-41) helped confirm the pharmacological profile of the receptor. nih.gov
Functional studies in cell lines often complement binding assays. Microphysiometry, a technique that measures the rate of proton extrusion from cells as an indicator of metabolic activity and receptor activation, has been used to characterize the pharmacology of CRF receptors. In such studies, α-hCRF(9-41) acts as a competitive antagonist. medchemexpress.com It has also been described as a partial agonist of the CRF1 receptor in some functional assays. medchemexpress.com
In Vivo Administration Techniques in Animal Models
To understand the systemic and central effects of the CRF system, α-hCRF(9-41) is administered to animal models using various techniques, each targeting different physiological compartments.
Intracerebroventricular (ICV) Administration for Central Effects
Intracerebroventricular (ICV) injection delivers substances directly into the brain's ventricular system, allowing for the study of their central nervous system effects while bypassing the blood-brain barrier. This technique is widely used to investigate the role of central CRF systems in behavior and physiology.
ICV administration of α-hCRF(9-41) has been shown to block a wide range of CRF-induced effects. For example, it prevents the anxiogenic-like behaviors induced by CRF in various animal models. escholarship.orgscirp.org It also reverses stress-induced behaviors, such as fighting and freezing. nih.govresearchgate.net In rats, ICV α-hCRF(9-41) has been demonstrated to block CRF-induced increases in plasma catecholamine levels and to prevent stress-induced alterations in gastric emptying. escholarship.orgnih.gov Studies in chicks have shown that ICV injection of α-hCRF(9-41) can suppress isolation-induced distress vocalizations and partially block CRF-induced suppression of food intake. tandfonline.comtandfonline.com
Furthermore, ICV administration of this antagonist has been instrumental in elucidating the role of central CRF in modulating the release of other neurotransmitters. For instance, it has been shown to increase the concentration of GABA in the amygdala of fear-conditioned rats. nih.gov
Peripheral Administration (e.g., Intravenous, Intraperitoneal) for Systemic/Peripheral Effects
Peripheral administration routes, such as intravenous (IV) and intraperitoneal (IP) injections, are used to investigate the systemic or peripheral actions of CRF. When administered peripherally, α-hCRF(9-41) can antagonize the effects of CRF on peripheral systems.
Pharmacological studies have demonstrated that peripherally administered α-hCRF(9-41) can abolish or reduce the stimulation of colonic motor function induced by stress in rats and mice. escholarship.org In studies investigating cardiovascular responses, IV administration of α-hCRF(9-41) was able to prevent CRF-induced hypotension and tachycardia. nih.gov However, it is noteworthy that peripheral administration of α-hCRF(9-41) did not reverse established stress-induced visceral hypersensitivity in a rat model of maternal separation, though it could prevent it if given before the stressor. nih.gov This highlights the importance of the timing of administration in experimental design.
Table 2: In Vivo Administration Techniques and Key Findings with α-helical CRF (9-41)
| Administration Route | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Intracerebroventricular (ICV) | Rats | Blocked CRF-induced elevations of plasma catecholamines. nih.gov | nih.gov |
| Intracerebroventricular (ICV) | Rats | Prevented stress-induced delayed gastric emptying. escholarship.org | escholarship.org |
| Intracerebroventricular (ICV) | Chicks | Suppressed isolation-induced distress vocalizations. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Intravenous (IV) | Rats | Prevented CRF-induced hypotension and tachycardia. nih.gov | nih.gov |
| Intraperitoneal (IP) | Rats/Mice | Abolished stress-induced stimulation of colonic motor function. escholarship.org | escholarship.org |
| Microinjection (Hippocampus) | Rats | Decreased the frequency of abdominal contractions evoked by colorectal distension. escholarship.org | escholarship.org |
| Microinjection (Amygdala) | Guinea Pigs | Reversed CRF-induced antinociception. scirp.org | scirp.org |
Microinjection into Specific Brain Regions
To pinpoint the specific brain nuclei involved in CRF-mediated effects, researchers utilize microinjection techniques to deliver α-hCRF(9-41) directly into discrete brain regions. This method offers high anatomical specificity.
Studies have shown that microinjection of α-hCRF(9-41) into the hippocampus can decrease the frequency of abdominal contractions caused by colorectal distension in rats. escholarship.org In guinea pigs, microinjection of the antagonist into the basolateral or central nucleus of the amygdala was found to reverse the antinociceptive effects of CRF administered to the same area. scirp.org This technique has been crucial in mapping the neural circuits through which CRF exerts its influence on pain modulation, fear, and anxiety. escholarship.orgscirp.org For example, research suggests that the amygdala is an important site for the anti-stress effects of α-hCRF(9-41). researchgate.net
Application in Transgenic Animal Models of Corticotropin-Releasing Factor Overproduction
Transgenic animal models engineered to overproduce Corticotropin-Releasing Factor (CRF) have become invaluable tools for investigating the long-term consequences of chronic CRF excess, which is implicated in various stress-related psychiatric disorders. nih.gov These models typically exhibit phenotypes reminiscent of anxiety and depression, alongside neuroendocrine abnormalities such as elevated levels of adrenocorticotropic hormone (ACTH) and glucocorticoids. nih.gov Within this context, the CRF receptor antagonist, α-helical CRF (9-41), has been methodologically applied to dissect the specific contributions of CRF signaling to the observed behavioral and physiological alterations.
A pivotal application of α-helical CRF (9-41) has been to validate that the anxiogenic (anxiety-producing) behaviors observed in CRF-overexpressing mice are a direct consequence of the surplus of this neuropeptide. nih.gov In a foundational study, transgenic mice overproducing CRF displayed significantly increased anxiety-like behaviors when compared to their normal littermate controls. jneurosci.org This was evidenced by their performance in well-established behavioral paradigms such as the elevated plus-maze. nih.govjneurosci.org
The administration of α-helical CRF (9-41) directly into the central nervous system of these transgenic mice has been shown to reverse the anxiety-like phenotype. nih.gov This reversal provides strong evidence that the observed anxiogenic state is mediated by the overabundance of CRF acting on its receptors in the brain. nih.gov Specifically, research has demonstrated that CRF-overexpressing mice spend significantly less time in the exposed, open arms of an elevated plus-maze, a standard measure of anxiety in rodents. jneurosci.orgmdpi.com This behavioral inhibition was ameliorated by pretreatment with the CRF antagonist. mdpi.com
Detailed Research Findings
The research conducted by Stenzel-Poore and colleagues in 1994 provided seminal data on the behavioral phenotype of CRF-overexpressing mice and the utility of α-helical CRF (9-41) in reversing these effects. jneurosci.org The study utilized two key behavioral tests to assess anxiety: locomotor activity in a novel environment and the elevated plus-maze. nih.govjneurosci.org
The table below summarizes the key findings from the elevated plus-maze experiment in the foundational study.
*p < 0.05 compared to control mice. Data extracted from Stenzel-Poore et al., 1994. jneurosci.org
In tests of locomotor activity in a novel environment, CRF transgenic mice also showed reduced activity, which was further exacerbated by a social stressor. jneurosci.org The administration of α-helical CRF (9-41) was crucial in demonstrating that these behavioral alterations were directly mediated by central CRF overexpression. jneurosci.org This work established CRF-transgenic mice as a robust genetic model for studying the effects of chronic CRF excess and provided a clear methodological application for α-helical CRF (9-41) as a tool to confirm the role of CRF in the observed anxiogenic behaviors. nih.govescholarship.org
Insights into Neuroendocrine and Neurobiological Systems Through α Helical Corticotropin Releasing Factor 9 41
Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity in Preclinical Models
α-Helical CRF (9-41) has been instrumental in demonstrating the pivotal role of CRF in regulating the HPA axis, the body's primary neuroendocrine stress response system. Its antagonistic properties have been characterized in various preclinical models, providing clear evidence of its ability to counteract CRF-driven and stress-induced hormonal cascades.
Inhibition of Corticotropin-Releasing Factor-Induced Adrenocorticotropic Hormone Release
A fundamental action of α-helical CRF (9-41) is its capacity to block the stimulatory effect of CRF on the pituitary gland. In vitro studies using isolated rat anterior pituitary cells have shown that α-helical CRF (9-41) inhibits CRF-induced adrenocorticotropic hormone (ACTH) release. caymanchem.com This inhibition is dose-dependent and occurs at micromolar concentrations, effectively shifting the dose-response curve of pituitary cells to CRF to the right. nih.gov This suggests that α-helical CRF (9-41) acts as a competitive antagonist at the CRF receptor on the corticotropes. nih.gov Further investigations have substantiated that the antagonist's site of action is likely at the level of CRF binding to its receptor, as it blocks CRF-stimulated cyclic AMP accumulation but not the effects of downstream activators of the signaling cascade like forskolin (B1673556) or dibutyryl cyclic AMP. nih.gov
In vivo studies in non-anesthetized, intact rats have corroborated these findings, demonstrating that α-helical CRF (9-41) can inhibit CRF-induced ACTH release. caymanchem.com This inhibitory effect has also been observed in other species, such as goldfish, where the antagonist completely blocked the ACTH-releasing activity of both CRF and urotensin I in dispersed anterior pituitary cells. nih.gov
Table 1: Effect of α-helical CRF (9-41) on CRF-Induced ACTH Release
| Model System | Observation | Key Finding |
|---|---|---|
| Isolated rat anterior pituitary cells | Inhibition of CRF-induced ACTH release caymanchem.comnih.gov | Demonstrates direct antagonism at the pituitary level. |
| Non-anesthetized, intact rats | Inhibition of CRF-induced ACTH release caymanchem.com | Confirms in vivo efficacy in a physiological context. |
| Goldfish anterior pituitary cells | Blockade of CRF and urotensin I-induced ACTH release nih.gov | Shows cross-species conservation of the antagonist's effect. |
Reversal of Stress-Induced Endocrine Responses
Beyond its effects on exogenously administered CRF, α-helical CRF (9-41) has proven effective in counteracting the HPA axis response to various stressors. In rats, administration of the antagonist can blunt stress-induced ACTH release. caymanchem.comnih.gov For instance, it has been shown to attenuate the ACTH secretion resulting from stressors like adrenalectomy and ether exposure. nih.govacnp.org
The antagonist also plays a role in mitigating the endocrine responses associated with more complex behavioral paradigms. For example, α-helical CRF (9-41) has been found to reverse the conditioned anxiogenic responses elicited by nicotine, suggesting that endogenous CRF is a key mediator of this learned stress response. nih.gov Furthermore, in studies examining the effects of stress on sleep, the administration of α-helical CRF (9-41) prior to restraint stress prevented the subsequent increase in REM sleep, a known consequence of such stressors. frontiersin.org It has also been shown to reduce stress-induced hyperthermia following a cage change stressor in rats. frontiersin.org
Neurobiological Effects in Central Nervous System Circuitry
The influence of α-helical CRF (9-41) extends beyond the HPA axis, revealing the broad involvement of CRF in modulating neuronal activity and neurotransmitter systems within the brain. Its application has provided significant insights into the role of CRF in key brain regions associated with arousal, anxiety, and the integration of stress responses.
Influence on Locus Coeruleus Neuronal Discharge
The locus coeruleus (LC), the principal source of norepinephrine (B1679862) in the brain, is a critical hub for arousal and vigilance and is robustly activated by stress. Studies in anesthetized rats have shown that α-helical CRF (9-41) can inhibit the activation of LC neuronal discharge produced by intracerebroventricular administration of CRF. nih.gov
Crucially, the antagonist also blocks LC activation elicited by hypotensive stress, indicating that endogenous CRF release mediates this stress response. nih.govnih.gov Local injection of α-helical CRF (9-41) directly into the LC prevents the increase in neuronal firing rate caused by this type of stress, without altering the spontaneous firing rate or responses to other stimuli like sciatic nerve stimulation. nih.gov This suggests a selective role for CRF in stress-elicited LC activation. Further research has indicated that the phasic activation of LC neurons by stimulation of the central nucleus of the amygdala is partially mediated by CRF, as this response is diminished by the application of α-helical CRF (9-41). jneurosci.org
Table 2: Impact of α-helical CRF (9-41) on Locus Coeruleus Activity
| Experimental Condition | Effect of α-helical CRF (9-41) | Implication |
|---|---|---|
| CRF-induced LC activation nih.gov | Inhibition of neuronal discharge | Demonstrates antagonism of direct CRF effects on the LC. |
| Hypotensive stress-induced LC activation nih.govnih.gov | Antagonism of neuronal discharge | Implicates endogenous CRF in mediating stress-induced LC activity. |
| CeN stimulation-evoked phasic LC response jneurosci.org | Diminished initial excitatory peak | Suggests CRF mediates part of the amygdalar input to the LC. |
Effects on Amygdala Activity and Neurotransmitter Release
The amygdala, particularly its central nucleus (CeA), is a key structure in the processing of fear and anxiety and contains a significant population of CRF-producing neurons. acnp.org Research using α-helical CRF (9-41) has highlighted the importance of CRF signaling within this region. For instance, intracerebroventricular administration of the antagonist has been shown to decrease fear responses, such as freezing behavior, and concurrently increase the local concentration of the inhibitory neurotransmitter GABA in the CeA. researchgate.net This suggests that CRF's role in fear and anxiety may be mediated, at least in part, by its modulation of amino acid neurotransmitter release in the amygdala. scirp.org
Furthermore, microinjection of α-helical CRF (9-41) directly into the CeA has been found to decrease the expression of conditioned fear and other stress-induced behavioral changes. oup.com This points to the amygdala as a critical site for the anti-stress effects of blocking CRF signaling. researchgate.net
Role in Modulating Neuropeptide Y and Corticotropin-Releasing Factor Neurotransmission
α-Helical CRF (9-41) has also been utilized to explore the interactions between the CRF system and other neuropeptide systems, such as Neuropeptide Y (NPY). NPY is known to have anxiolytic-like effects and can counteract some of the actions of CRF. Studies have shown that central administration of α-helical CRF (9-41) potentiates the appetite-increasing effects of NPY. pnas.org This suggests an opposing interaction between these two neuropeptide systems in the regulation of feeding behavior.
Additionally, α-helical CRF (9-41) has been instrumental in demonstrating the tonic inhibitory control of dopamine (B1211576) D2 receptors over HPA axis stimulation. The HPA activation caused by a D2 antagonist could be prevented by pre-administration of α-helical CRF (9-41), indicating that the dopaminergic influence on the HPA axis is mediated through the CRF system. oatext.com
Investigation of Growth Hormone Secretion Regulation
The regulation of growth hormone (GH) secretion is a complex process involving a delicate interplay of stimulating and inhibiting factors. Research utilizing the corticotropin-releasing factor (CRF) antagonist, α-helical CRF (9-41), has been instrumental in elucidating the role of endogenous CRF in this regulatory network, particularly in response to stress.
Studies have demonstrated that CRF can act centrally to inhibit the secretion of GH. nih.gov The administration of α-helical CRF (9-41) has been shown to prevent the stress-induced inhibition of GH release, suggesting that this effect of stress is mediated by endogenous CRF. nih.govmedchemexpress.com For instance, in rats subjected to electroshock stress, which typically lowers plasma GH levels, the prior central administration of α-helical CRF (9-41) completely abolished this inhibitory effect. nih.govmedchemexpress.commedchemexpress.com
The mechanism by which CRF exerts its inhibitory influence on GH secretion appears to involve another key hormone: somatostatin (B550006) (SS). nih.gov Research indicates that the inhibitory action of CRF on basal plasma GH levels is blocked when endogenous somatostatin is immunoneutralized. nih.govmedchemexpress.commedchemexpress.com This finding supports the hypothesis that CRF's effect is not direct but is mediated through an increased release of somatostatin, which is a well-known inhibitor of GH secretion. nih.gov
Furthermore, investigations have explored the interaction between α-helical CRF (9-41) and growth hormone-releasing factor (GHRH), the primary stimulator of GH secretion. While the antagonist on its own does not seem to inhibit GHRH-stimulated GH secretion, it does interfere with the stimulatory action of GHRH. medchemexpress.commedchemexpress.comahajournals.org This suggests a complex interaction where CRF, acting via somatostatin, can override the stimulatory signals of GHRH. The central administration of CRF was shown to prevent the stimulatory action of both exogenously administered GHRH and the GHRH released by morphine sulfate, an effect that was also abolished by treatment with anti-somatostatin serum. nih.gov
These findings collectively highlight that endogenous CRF plays a significant role in mediating the inhibitory effects of stress on GH secretion, primarily by stimulating the release of somatostatin. nih.gov
Research Findings on α-helical CRF (9-41) and Growth Hormone Secretion
| Experimental Model | Intervention | Key Findings | Citation |
| Adult Sprague-Dawley rats | Intracerebroventricular injection of α-helical CRF (9-41) (10 μg) 45 minutes before exposure to 10-minute electroshocks. | Abolished the stress-induced decrease in plasma GH levels. | medchemexpress.commedchemexpress.com |
| Adult Sprague-Dawley rats with immunoneutralized endogenous somatostatin (SS) | Lateral ventricle injection of α-helical CRF (9-41) (10 μg). | Showed no effect on plasma GH values, but interfered with the stimulatory effect of GH-releasing factor (GRF). | medchemexpress.commedchemexpress.com |
| Freely moving adult male rats | Central administration of α-helical CRF (9-41) before stress exposure. | Totally abolished the marked lowering of plasma GH levels induced by electroshock stress. | nih.gov |
| Rats with anti-somatostatin (anti-SS) serum administration | CRF injection following anti-SS serum administration. | Immunoneutralization of endogenous SS blocked the inhibitory action of CRF on basal plasma GH values. | nih.gov |
Contributions to Understanding Stress Physiology and Pathophysiology in Research Models
Modulation of Stress-Related Physiological Responses
Food Intake and Anorexia
The compound α-helical CRF (9-41) has been instrumental in elucidating the role of endogenous corticotropin-releasing factor (CRF) in the regulation of food intake and the development of anorexia, particularly under conditions of stress or hormonal influence. Research in animal models has demonstrated that central administration of α-helical CRF (9-41) can effectively counteract the appetite-suppressing effects of various stimuli.
For instance, studies have shown that this antagonist can prevent the anorectic effect of 17-beta-estradiol. In castrated female rats, pre-treatment with α-helical CRF (9-41) completely blocked the reduction in food intake typically induced by estradiol (B170435) administration. nih.gov This finding provides strong evidence for the involvement of the central CRF system in mediating the anorexic effects of this estrogen. nih.gov
Furthermore, α-helical CRF (9-41) has been shown to attenuate anorexia induced by melanocortin signaling. The administration of the melanocortin receptor agonist MTII leads to a significant decrease in food intake. However, when co-administered with α-helical CRF (9-41), the suppressive effect of MTII on food intake is significantly attenuated. jneurosci.org This suggests an interaction between the melanocortin and CRF systems in the central regulation of appetite. jneurosci.org
The antagonist also modulates feeding behavior in response to other appetite-regulating neuropeptides and stressors. Pretreatment with α-helical CRF (9-41) has been found to enhance the hyperphagia induced by neuropeptide Y (NPY). nih.gov In the context of stress-induced alterations in feeding, it attenuates stress-induced anorexia. pnas.org For example, in models of exercise-induced anorexia, central injection of α-helical CRF (9-41) was found to significantly attenuate the reductions in food intake and body weight. physiology.org This effect was primarily due to a blockade of the reduction in meal size. physiology.org
These findings collectively highlight the crucial role of endogenous CRF in mediating anorexic responses to a variety of internal and external cues. The ability of α-helical CRF (9-41) to block these effects has been a key pharmacological tool in establishing this physiological principle.
Table 1: Effects of α-helical CRF (9-41) on Food Intake in Research Models
| Experimental Model | Stimulus | Effect of α-helical CRF (9-41) | Reference |
|---|---|---|---|
| Castrated female rats | 17-beta-estradiol | Prevents anorexia | nih.gov |
| Rats | MTII (melanocortin agonist) | Attenuates anorexia | jneurosci.org |
| Rats | Neuropeptide Y (NPY) | Enhances hyperphagia | nih.gov |
Sleep Architecture and Temperature Regulation
The role of α-helical CRF (9-41) in modulating sleep and body temperature, particularly in the context of stress, has been a subject of investigation. Studies using this CRF receptor antagonist have helped to clarify the involvement of the CRF system in stress-induced alterations in sleep patterns.
In research involving restraint stress, the intracerebroventricular (ICV) administration of α-helical CRF (9-41) prior to the stressor was shown to prevent the subsequent increase in rapid eye movement (REM) sleep. nih.gov However, in non-stressed animals, the antagonist did not significantly alter spontaneous REM, non-REM (NREM) sleep, or wakefulness. nih.gov This suggests that the CRF system is specifically recruited to mediate changes in sleep architecture following certain types of stressors. Interestingly, other research has indicated that both CRF administration and the non-specific CRF antagonist, α-helical CRF (9-41), have been reported to reduce the amount of REM recovery after sleep deprivation. nih.gov
Contrasting findings have been observed in other stress models. For instance, following signaled escapable and inescapable shock, which can respectively increase or decrease sleep, the administration of a different non-specific CRF antagonist, astressin (B1632008), modulated these sleep changes. nih.gov In these studies, while stress-induced hyperthermia was observed across all conditions, the effects of the CRF antagonist on sleep appeared to be independent of these temperature changes. nih.gov This dissociation suggests that CRF can mediate stress-induced alterations in sleep independently of its effects on the hypothalamic-pituitary-adrenal (HPA) axis and associated thermoregulatory responses. nih.gov
Other research has shown that under certain experimental conditions, CRF infusions had minimal effects on sleep architecture, causing only transient increases in slow-wave sleep (SWS) during the dark phase, with no effects on temperature or activity. researchgate.net
Mast Cell Activation in Response to Stress
The compound α-helical CRF (9-41) has been utilized in preclinical studies to investigate the link between stress, corticotropin-releasing factor (CRF), and the activation of mast cells, particularly in the context of visceral hypersensitivity. These studies have provided insights into the peripheral mechanisms through which stress can lead to gastrointestinal distress.
Research in rat models of maternal separation has shown that acute stress, such as water avoidance, can induce a chronic, mast cell-dependent visceral hypersensitivity. nih.gov When α-helical CRF (9-41) was administered before the stressor, it successfully prevented the development of this visceral hypersensitivity. nih.govbohrium.com This preventive effect was associated with a stabilization of mast cells and the maintenance of the epithelial barrier in the colon. nih.gov Specifically, pre-treated animals displayed higher mucosal levels of rat mast cell protease-2 (RMCP-2) and the tight junction protein occludin compared to vehicle-treated rats, suggesting a protective effect on mast cell integrity and gut barrier function. nih.govbohrium.com
However, when α-helical CRF (9-41) was administered after the stress-induced hypersensitivity had already been established, it was unable to reverse the condition. nih.govbohrium.com This is in contrast to a mast cell stabilizer like doxantrazole, which was effective in reversing the visceral hypersensitivity. nih.govbohrium.com These findings suggest that while peripheral CRF receptor activation is a critical initiating step in stress-induced mast cell degranulation and subsequent visceral hypersensitivity, it may not be the primary factor sustaining this state. nih.govnih.gov Once initiated, persistent mast cell activation appears to be maintained through mechanisms that are not targeted by CRF receptor antagonists. nih.govnih.gov
Further studies have demonstrated that stress-induced release of mucin from the rat colon, a process involving mast cell degranulation, can be inhibited by pretreatment with α-helical CRF (9-41). landsbokasafn.is This provides additional evidence for the role of CRF in mediating stress-induced activation of mucosal mast cells and subsequent physiological responses in the gut. landsbokasafn.is
Table 2: Role of α-helical CRF (9-41) in Stress-Induced Mast Cell Activation and Visceral Hypersensitivity
| Treatment Timing | Effect on Visceral Hypersensitivity | Associated Mast Cell and Epithelial Barrier Effects | Reference |
|---|---|---|---|
| Pre-stress administration | Prevention | Higher mucosal RMCP-2 and occludin levels, suggesting mast cell stabilization and barrier protection. | nih.govbohrium.com |
| Post-stress administration | No reversal | Persistent mast cell activation is not targeted by the CRF receptor antagonist. | nih.govbohrium.comnih.gov |
Amyloid-Beta Production and Gamma-Secretase Activity
Investigations into the connection between stress and Alzheimer's disease pathology have implicated corticotropin-releasing factor (CRF) in the regulation of amyloid-beta (Aβ) production. The use of α-helical CRF (9-41) in these studies has revealed a complex and somewhat unexpected role for CRF receptors in this process.
In cell culture studies, treatment with non-selective CRF receptor antagonists, including α-helical CRF (9-41), was found to increase Aβ levels at low micromolar concentrations. nih.gov Furthermore, these antagonists did not block the CRF-mediated increases in Aβ. nih.gov This suggests that both CRF and its antagonists can modulate γ-secretase activity, a key enzyme in the production of Aβ.
The proposed mechanism involves the interaction between the CRF receptor 1 (CRFR1) and the γ-secretase complex. Upon CRF binding, this complex is thought to internalize into lipid rafts and endosomes, leading to increased γ-secretase activity. nih.govembopress.org The finding that CRF antagonists also induce internalization of CRFR1 suggests a potential mechanism by which they too could activate γ-secretase. nih.gov It has been demonstrated that both CRF and CRF receptor antagonists can activate γ-secretase in vitro, indicating a CRFR1-independent mechanism of action as well. nih.gov
In vivo studies using a rat model of acute stress (restraint) have shown that stress increases interstitial fluid (ISF) Aβ levels. pnas.org This increase was prevented by the administration of α-helical CRF (9-41) prior to the stressor. pnas.org This indicates that in a physiological stress response, the elevation of Aβ is mediated through CRF receptor activation.
These findings collectively suggest a dual role for the CRF system in Aβ production. While acute stress-induced increases in Aβ are dependent on CRF receptor signaling and can be blocked by antagonists like α-helical CRF (9-41), the antagonist itself can also directly influence γ-secretase activity, leading to increased Aβ production in certain experimental settings. nih.govpnas.org
Differential Antagonism of Corticotropin-Releasing Factor Actions Across Bioassay Systems
Research has demonstrated that α-helical CRF (9-41) exhibits marked differences in its ability to antagonize the various biological actions of corticotropin-releasing factor (CRF), providing evidence for the existence of multiple CRF receptor subtypes or differential coupling of receptors to signaling pathways in various tissues. nih.govnih.gov
Studies in conscious, unrestrained rats have compared the antagonist-to-agonist ratios of α-helical CRF (9-41) required to inhibit CRF-induced responses in three distinct in vivo bioassay systems. nih.gov
When both CRF and α-helical CRF (9-41) were administered intracerebroventricularly (ICV), an antagonist:agonist ratio of 6:1 to 12:1 was sufficient to abolish the CRF-induced elevations of plasma catecholamines (epinephrine and norepinephrine). nih.govnih.gov
In contrast, when both peptides were administered intravenously (IV), there was a significant divergence in the required antagonist ratios for different physiological responses. A relatively low antagonist:agonist ratio of 6:1 was effective in completely preventing CRF-induced hypotension and tachycardia. nih.gov However, a much higher ratio of 3000:1 was necessary to achieve total blockade of the CRF-induced elevations of plasma adrenocorticotropic hormone (ACTH) and β-endorphin. nih.gov
This pronounced difference in the potency of α-helical CRF (9-41) to antagonize central versus peripheral and cardiovascular versus pituitary-adrenal responses to CRF strongly supports the concept of heterogeneity among CRF receptors. nih.gov The differential antagonism observed across these bioassay systems suggests that the receptors mediating the effects of CRF on the central nervous system, the cardiovascular system, and the anterior pituitary may have distinct pharmacological properties. nih.govnih.gov
Table 3: Differential Antagonist Activity of α-helical CRF (9-41) in Different Bioassay Systems
| Administration Route | CRF-Induced Action | Required Antagonist:Agonist Ratio for Blockade | Reference |
|---|---|---|---|
| Intracerebroventricular (ICV) | Elevation of plasma catecholamines | 6:1 to 12:1 | nih.govnih.gov |
| Intravenous (IV) | Hypotension and tachycardia | 6:1 | nih.gov |
Comparative Analysis with Other Corticotropin Releasing Factor Antagonists in Research
Distinction from Selective and Non-Peptide Antagonists
α-Helical CRF(9-41) is fundamentally distinguished from other classes of CRF antagonists by its chemical nature and receptor selectivity profile. As a peptide antagonist, it is a large molecule derived from the truncation of the native CRF peptide sequence. sigmaaldrich.cnmdpi.com This contrasts sharply with non-peptide antagonists, which are small-molecule compounds developed later to overcome the poor bioavailability and blood-brain barrier penetration of peptide-based drugs. pnas.orghormones.gr These non-peptide antagonists, such as Antalarmin, are typically highly selective for the CRF₁ receptor. mdpi.com
α-Helical CRF(9-41) is classified as a non-selective antagonist because it binds to both major CRF receptor subtypes, CRF₁ and CRF₂. sigmaaldrich.cnmdpi.compnas.org However, its affinity is not always equal. For instance, some studies have noted a moderate selectivity for the mouse CRF₂β receptor. pnas.org Further complicating its profile, α-helical CRF(9-41) can act as a competitive antagonist at the CRF₂ receptor while also functioning as a partial agonist at the CRF₁ receptor. medchemexpress.com This dual activity is a key differentiator from highly selective antagonists, such as the peptide antisauvagine-30, which shows a strong preference for CRF₂ receptors, or the various non-peptide antagonists designed for high CRF₁ selectivity. pnas.orgpnas.orgnih.gov Additionally, α-helical CRF(9-41) binds with high affinity to the CRF-binding protein (CRFBP), which can modulate its activity by displacing endogenous CRF. pnas.org
| Antagonist | Type | Primary Selectivity | Notes |
|---|---|---|---|
| α-helical CRF(9-41) | Peptide | Non-selective (CRF₁/CRF₂) | First-generation antagonist; partial agonist at CRF₁. sigmaaldrich.cnmedchemexpress.com |
| Astressin (B1632008) | Peptide | Non-selective (CRF₁/CRF₂) | High-potency, cyclized peptide. pnas.orghormones.gr |
| Antisauvagine-30 | Peptide | CRF₂ Selective | Used to isolate CRF₂ receptor functions. pnas.orgnih.gov |
| Antalarmin | Non-Peptide | CRF₁ Selective | Small molecule antagonist. mdpi.com |
Potency and Efficacy Comparisons with Astressin and Other Peptide Antagonists
As the prototypical CRF antagonist, α-helical CRF(9-41) serves as a benchmark for the potency and efficacy of newer peptide antagonists. sigmaaldrich.cn Astressin, a structurally constrained and cyclized derivative of a truncated CRF peptide, was found to be substantially more potent. sigmaaldrich.cnnih.gov In in vitro pituitary cell culture assays measuring the inhibition of ACTH release, astressin is reported to be approximately 30 to 100 times more potent than α-helical CRF(9-41). sigmaaldrich.cnhormones.grresearchgate.net Another early peptide antagonist, D-Phe CRF(12-41), is also more potent than α-helical CRF(9-41), while astressin is roughly three times more potent than D-Phe CRF(12-41). sigmaaldrich.cn
However, the relative potency of these antagonists can be context-dependent. In a study examining the prevention of CRF-induced seizures in a central nervous system (CNS) model, the potency of astressin was not found to be substantially higher than that of α-helical CRF(9-41) or D-Phe-CRH-(12–41). nih.gov This discrepancy between its high potency at pituitary receptors and its more moderate potency in certain CNS models highlights the complexities of receptor interactions in different biological environments. nih.gov The efficacy of α-helical CRF(9-41) has been demonstrated in its ability to competitively inhibit CRF- or sauvagine-stimulated cAMP production in cell lines expressing either CRF₁ or CRF₂ receptors. sigmaaldrich.cn
| Compound | Human CRF₁ | Rat CRF₂α | Mouse CRF₂β |
|---|---|---|---|
| α-helical CRF(9-41) | 17 tocris.com | 5 tocris.com | 0.97 tocris.com |
| Astressin | 5.7 pnas.org | Data Not Available | 4.0 pnas.org |
Implications of Differential Activity in Elucidating Receptor Subtype-Specific Functions
The differential activity of α-helical CRF(9-41) across various bioassays was one of the earliest and most compelling pieces of evidence supporting the existence of multiple CRF receptor subtypes. nih.govpnas.org Researchers observed a marked difference in the ability of α-helical CRF(9-41) to antagonize different biological actions of CRF. nih.gov For example, a much higher antagonist-to-agonist ratio was required to block CRF-induced ACTH release from the pituitary (a CRF₁-mediated effect) than was needed to prevent CRF-induced cardiovascular or autonomic responses. nih.gov This suggested that these different physiological functions were mediated by distinct receptor populations with varying affinities for the antagonist. nih.govpnas.org
The non-selective binding profile of α-helical CRF(9-41), especially when used in parallel with more selective compounds, has been instrumental in parsing the specific roles of CRF₁ and CRF₂ receptors. jnmjournal.org For instance, by comparing the effects of the non-selective α-helical CRF(9-41) with a CRF₁-selective non-peptide antagonist, researchers can infer the contribution of CRF₂ receptors to a particular response. The ability of α-helical CRF(9-41) to block certain stress-induced behaviors that other antagonists cannot has provided insight into the specific receptor systems governing those behaviors. researchgate.net Furthermore, its significant affinity for the CRF-binding protein adds another layer of complexity, as its administration can lead to the displacement of endogenous CRF, potentially causing receptor activation in regions where both the binding protein and receptors are co-localized. pnas.org This multifaceted activity profile has made α-helical CRF(9-41) an enduring tool for investigating the nuanced, receptor-specific functions of the CRF system.
Future Directions and Unresolved Questions in α Helical Corticotropin Releasing Factor 9 41 Research
Refining Understanding of Receptor Subtype Selectivity and Partial Agonism
A primary area for future investigation lies in the nuanced interaction of α-helical CRF (9-41) with CRF receptor subtypes. It is well-established that this peptide acts as a competitive antagonist at the CRF2 receptor, while exhibiting partial agonist activity at the CRF1 receptor. jnmjournal.orgamazonaws.com Specifically, it has a binding affinity (KB) of approximately 100 nM for the CRF2 receptor and an EC50 of 140 nM as a partial agonist for the CRF1 receptor. jnmjournal.orgresearchgate.net However, the precise molecular determinants of this differential activity are not fully understood.
Future research should aim to dissect the structural basis for this selectivity and partial agonism. This could involve high-resolution structural studies of α-helical CRF (9-41) in complex with both CRF1 and CRF2 receptors. Such studies would illuminate the specific amino acid residues and conformational changes that dictate whether the peptide acts as an antagonist or a partial agonist at each receptor subtype. Furthermore, a deeper understanding of the downstream signaling pathways activated by α-helical CRF (9-41) at the CRF1 receptor is needed. While CRF receptors primarily signal through Gαs and cAMP, they can also couple to other G-proteins. frontiersin.org Investigating whether the partial agonism of α-helical CRF (9-41) is biased towards specific signaling pathways would provide a more complete picture of its pharmacological profile.
Table 1: Receptor Binding and Activity of α-helical CRF (9-41)
| Receptor Subtype | Reported Action | Affinity/Potency | Citation |
|---|---|---|---|
| CRF1 | Partial Agonist | EC50 of 140 nM | jnmjournal.orgresearchgate.net |
| CRF2 | Competitive Antagonist | KB of ~100 nM | jnmjournal.orgresearchgate.net |
| Human CRF1 | Antagonist | Ki of 17 nM | researchgate.net |
| Rat CRF2α | Antagonist | Ki of 5 nM | researchgate.net |
| Mouse CRF2β | Antagonist | Ki of 0.97 nM | researchgate.net |
Further Elucidation of Structure-Activity Relationships for Enhanced Research Tools
The development of α-helical CRF (9-41) was a landmark in understanding the structure-activity relationships of CRF peptides. It was discovered that N-terminal truncation of the parent CRF molecule led to a loss of intrinsic activity while retaining receptor binding, thus creating an antagonist. mdpi.comjnmjournal.orgresearchgate.net The enhancement of its α-helical conformation was crucial for its antagonistic properties. jnmjournal.orgresearchgate.netnih.gov
Despite this progress, there is still much to learn. Systematic modifications of the α-helical CRF (9-41) sequence could yield more potent and selective antagonists for either CRF1 or CRF2 receptors. For instance, the development of astressin (B1632008), a more potent antagonist, involved introducing a lactam bridge to constrain the peptide's conformation. mdpi.comnih.gov Applying similar strategies to the α-helical CRF (9-41) backbone could lead to the creation of novel research tools with improved pharmacological properties. A key unresolved question is how specific amino acid substitutions along the peptide chain influence its interaction with the receptor binding pocket. A comprehensive mapping of these interactions would provide a blueprint for the rational design of next-generation CRF receptor modulators. The journey from the initial truncation of CRF to the creation of α-helical CRF (9-41) and subsequent antagonists like astressin highlights a clear progression in peptide engineering. mdpi.comnih.gov
Exploring Novel Research Applications in Emerging Areas of Stress-Related Pathophysiology
α-Helical CRF (9-41) has been instrumental in elucidating the role of CRF in various stress-related conditions, particularly those affecting the gastrointestinal system. researchgate.netpnas.orgresearchgate.net For example, it has been shown to block stress-induced alterations in colonic motility and visceral hypersensitivity. jnmjournal.orgpnas.org Its ability to reverse the effects of stress on gut function, both when administered centrally and peripherally, has helped to delineate the distinct roles of central and peripheral CRF systems. jnmjournal.orgpnas.org In human studies, administration of α-helical CRF (9-41) to patients with Irritable Bowel Syndrome (IBS) was found to improve colonic motility and reduce visceral perception. researchgate.net
Future applications of this tool could extend to other emerging areas of stress research. For instance, the role of the CRF system in the gut-brain axis and its influence on the microbiome is an area of intense interest. α-Helical CRF (9-41) could be used to investigate how stress-induced CRF release impacts microbial composition and function, and how these changes, in turn, affect behavior and physiology. Furthermore, its utility in studying the interplay between stress and other neurological conditions, such as migraine or chronic pain, remains to be fully explored. tocris.com The compound has also been used to probe the role of CRF in the behavioral responses to stressors, such as anxiety and fear, and in the context of substance abuse. nih.govsigmaaldrich.cn
Table 2: Investigated Effects of α-helical CRF (9-41) in Stress-Related Models
| System/Condition | Observed Effect of Antagonism | Species | Citation |
|---|---|---|---|
| Nicotine-induced anxiety | Reverses conditioned anxiety | Rat | nih.gov |
| Stress-induced colonic motility | Prevents stimulation of distal colonic transit | Rodent | researchgate.net |
| Stress-induced visceral hyperalgesia | Prevents development of visceral hyperalgesia | Rat | jnmjournal.org |
| Stress-induced anorexia | Partially reverses decrement in feeding | Chick | nih.govacnp.org |
| Fear-potentiated startle | Reverses potentiation | Rat | |
| Stress-induced ACTH release | Inhibits release | Rat | nih.gov |
Integration with Advanced Methodologies in Neuroscientific Research
To date, research involving α-helical CRF (9-41) has largely relied on classical pharmacological and behavioral techniques. A significant future direction will be the integration of this peptide antagonist with advanced neuroscientific methodologies. This will allow for a more precise dissection of the neural circuits and cellular mechanisms underlying the effects of CRF.
For example, combining the administration of α-helical CRF (9-41) with optogenetics or chemogenetics would enable researchers to selectively manipulate the activity of genetically defined cell populations and then observe how blocking CRF receptors alters the behavioral output. While studies have begun to use these techniques to investigate CRF circuits, the specific use of α-helical CRF (9-41) in these paradigms is not yet widely reported. amazonaws.comtocris.com Such experiments could clarify the role of CRF in specific pathways, for instance, the projections from the central amygdala to the bed nucleus of the stria terminalis, which are implicated in sustained fear. tocris.com
Furthermore, the use of advanced in vivo imaging techniques, such as two-photon microscopy, in conjunction with α-helical CRF (9-41), could provide real-time visualization of how blocking CRF receptors affects synaptic plasticity and neuronal ensemble dynamics in response to stress.
Potential for Guiding the Development of Future Research Probes for Corticotropin-Releasing Factor Systems
The story of α-helical CRF (9-41) itself offers valuable lessons for the development of future research probes for the CRF system. Its discovery demonstrated that peptide truncation is a viable strategy for creating antagonists and underscored the importance of the α-helical conformation for receptor interaction. nih.gov These principles have guided the development of subsequent peptide antagonists with improved potency and selectivity.
Looking forward, the limitations of α-helical CRF (9-41), such as its partial agonism at CRF1 receptors and its peptidic nature (which limits its bioavailability and ability to cross the blood-brain barrier), highlight the need for new classes of research tools. jnmjournal.org The knowledge gained from studying the structure-activity relationships of α-helical CRF (9-41) can inform the design of non-peptide small molecule antagonists, which may offer improved pharmacokinetic properties. Moreover, the differential effects of α-helical CRF (9-41) in various bioassays were among the first pieces of evidence supporting the existence of multiple CRF receptor subtypes, a finding that has profoundly shaped the direction of CRF research. nih.gov
Future research probes could also be designed with novel functionalities. For example, photo-activatable or "caged" versions of α-helical CRF (9-41) could be developed, allowing for precise spatiotemporal control of CRF receptor blockade. Similarly, fluorescently labeled derivatives could be synthesized to visualize receptor trafficking and distribution in living cells. The development of such sophisticated tools, guided by the foundational knowledge obtained from α-helical CRF (9-41), will undoubtedly continue to advance our understanding of the complex biology of the CRF system.
Q & A
Q. What are the receptor subtype interactions of α-helical CRF 9-41, and how are they quantified in vitro?
this compound acts as a competitive antagonist for CRF2 receptors (KB = 100 nM) and a partial agonist for CRF1 receptors (EC50 = 140 nM) . To quantify these interactions, receptor-binding assays using radiolabeled CRF or selective ligands (e.g., urocortin III for CRF2) are recommended. Dose-response curves should compare this compound with selective antagonists (e.g., NBI-27914 for CRF1) to isolate subtype-specific effects .
Q. What is the standard methodological approach for administering this compound in rodent stress models?
Intracerebroventricular (ICV) injection at 50 µg in rats is commonly used to study stress-induced behaviors (e.g., visceral pain, anxiety). Ensure proper controls with vehicle injections and co-administration of CRF agonists (e.g., CRF itself) to validate antagonism . For peripheral effects (e.g., gut motility), intraperitoneal administration with dose titration (1–20 µg/kg) is advised .
Q. How should this compound be stored to maintain stability?
Store lyophilized powder at -20°C for up to 2 years. Reconstituted solutions in sterile PBS or DMSO should be aliquoted and stored at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent peptide degradation .
Q. What in vitro systems are optimal for studying this compound’s effects on neuronal signaling?
Hypothalamic explants or IMR32 neuroblastoma cells are suitable. For example, incubate retrochiasmatic hypothalamic explants with 10⁻⁷ M this compound to assess pulsatile GnRH secretion modulation. Include CRF (10⁻⁷ M) as a positive control and SHU 9119 (10⁻⁷ M) to rule off-target effects .
Q. How does this compound compare to newer CRF receptor antagonists in preclinical studies?
Unlike selective antagonists (e.g., antalarmin for CRF1 or antisauvagine-30 for CRF2), this compound is non-selective. Its dual activity limits specificity but allows broad screening of CRF-mediated pathways. Use it in tandem with selective antagonists to dissect receptor subtype contributions .
Advanced Research Questions
Q. How can contradictory dose-response data for this compound (e.g., suppression vs. enhancement of vocalizations in rodent pups) be resolved?
Evidence suggests a curvilinear dose-response relationship. Low doses (1 µg, ICV) may enhance stress behaviors by blocking endogenous CRF, while high doses (20 µg) suppress activity via non-specific receptor saturation. Conduct pilot studies across a wide dose range (0.1–50 µg) and include CRF knockout models to isolate mechanisms .
Q. What experimental designs differentiate CRF1-mediated vs. CRF2-mediated effects using this compound?
Co-administer this compound with subtype-selective antagonists:
- For CRF1: Use R121919 (100 nM) to block residual agonism.
- For CRF2: Use astressin 2B (10⁻⁷ M) to confirm antagonism. Measure downstream outputs (e.g., Cx43 expression in IMR32 cells for CRF1; colonic motility for CRF2) .
Q. How does this compound’s partial agonism at CRF1 impact data interpretation in stress studies?
Partial agonism may confound antagonism assays. Pre-treat cells or animals with CRF (10⁻⁷ M) to saturate receptors, then apply this compound to observe competitive inhibition. Compare results with pure antagonists (e.g., pexacerafont) to isolate partial agonist effects .
Q. What strategies mitigate batch-to-batch variability in this compound peptide synthesis?
Validate peptide purity (>95%) via HPLC and mass spectrometry. Use standardized lyophilization protocols and confirm bioactivity in a reference assay (e.g., CRF-induced ACTH secretion blockade in rat pituitary cells) .
Q. How can this compound be integrated into multi-target studies of gut-brain axis disorders?
Combine with serotonergic drugs (e.g., SSRIs) or corticoid modulators in rodent IBS models. Measure colonic transit time, visceral sensitivity (via balloon distension), and fecal corticosterone levels. Include telemetry for real-time HPA axis monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
